molecular formula C12H18N4O3 B5556352 N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide

N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B5556352
M. Wt: 266.30 g/mol
InChI Key: FEKLYRLULDPFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide is a novel compound that has gained significant interest in the scientific community due to its potential use in the field of medicinal chemistry. The compound is a pyrazole-based molecule that exhibits a unique mechanism of action and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Synthesis Techniques and Antibiotic Applications

  • Enantiopure Oxazolidinones for Antibiotics : A method was described for the regioselective and stereospecific synthesis of enantiopure 1,3-oxazolidin-2-ones, leading to the production of antibiotics like linezolid. This process involves the reduction and N-Boc-protection of 1-aryl- or 1-alkylaziridine-2-carboxamides, followed by a stereospecific intramolecular nucleophilic ring opening, demonstrating the compound's utility in creating potent antibiotics (Morán-Ramallal et al., 2008).

Anticancer and Anti-inflammatory Agents

  • Pyrazolopyrimidines as Anticancer Agents : Research into novel pyrazolopyrimidines derivatives, a compound class related to the queried chemical structure, has shown promising anticancer and anti-5-lipoxygenase activity. This illustrates the compound's potential in developing new therapeutic agents for cancer and inflammation treatments (Rahmouni et al., 2016).

Novel Synthetic Pathways and Chemical Reactivity

  • Ionic Liquids in Synthesis : A study detailed the synthesis of 2-oxazolidinones using ionic liquids, showcasing an innovative approach that involves auto-tandem catalysis. This method combines two catalytic cycles to produce 2-(2-oxooxazolidin-5-ylidene)-acetamides, highlighting the compound's relevance in green chemistry and synthetic efficiency (Mancuso et al., 2016).

Antimicrobial Activity

  • Oxazolidinones in Antituberculosis : Oxazolidinone antibiotics, including linezolid and PNU-100480, have shown significant activity against Mycobacterium tuberculosis. PNU-100480, in particular, exhibited potent bactericidal activity, suggesting its potential to shorten therapy durations for drug-susceptible and multidrug-resistant tuberculosis (Williams et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied as a potential drug, future research could involve further testing of its efficacy and safety, as well as optimization of its synthesis .

Properties

IUPAC Name

N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-5-propyl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-2-3-9-8-10(15-14-9)11(17)13-4-5-16-6-7-19-12(16)18/h8H,2-7H2,1H3,(H,13,17)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKLYRLULDPFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)NCCN2CCOC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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